[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
This compound is a glycosylated phenolic ester featuring two 3,4-dihydroxyphenyl (catechol) groups, a prop-2-enoate ester, and a complex sugar moiety. The structure includes a central oxane (pyran) ring substituted with a methyloxan unit and a dihydroxyphenyl ethoxy chain. Key features include:
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-OWARGZBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex polyphenolic structure that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and a complex glycosidic structure that contribute to its biological activities. Its IUPAC name reflects its intricate stereochemistry and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₁₈ |
| Molecular Weight | 378.42 g/mol |
| CAS Number | 132278-04-7 |
| Solubility | Soluble in water and organic solvents |
Antioxidant Activity
Recent studies indicate that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
Research has shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This anti-inflammatory action suggests potential applications in treating chronic inflammatory diseases .
Anticancer Properties
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. It appears to activate intrinsic apoptotic pathways and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK .
Neuroprotective Effects
Preliminary findings suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to enhance mitochondrial function and reduce lipid peroxidation .
The biological activities of this compound are primarily attributed to:
- Antioxidant Mechanism : The hydroxyl groups facilitate the donation of hydrogen atoms to free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leads to decreased expression of inflammatory mediators.
- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins contribute to cancer cell death.
Study 1: Antioxidant Efficacy
A study conducted on human hepatocytes demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to control groups. The results indicated a 40% reduction in malondialdehyde levels after 24 hours of exposure .
Study 2: Cancer Cell Line Testing
In a series of experiments involving breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased early apoptotic cells upon treatment .
Scientific Research Applications
Basic Information
- Molecular Formula: C41H56O24
- Molecular Weight: 932.90 g/mol
- IUPAC Name: [(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Pharmacological Applications
Research indicates that this compound exhibits various biological activities that can be leveraged for therapeutic purposes:
Antioxidant Activity
- The compound has shown significant antioxidant properties due to the presence of multiple hydroxyl groups. These groups are known to scavenge free radicals and reduce oxidative stress in biological systems .
Anticancer Properties
- Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its structure allows for interaction with cellular pathways involved in cancer progression .
Estrogen Receptor Modulation
- The compound has been evaluated for its binding affinity to estrogen receptors. It demonstrated a positive binding affinity which suggests potential applications in hormone-related therapies .
Nutraceutical Applications
Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a functional ingredient in dietary supplements aimed at improving health outcomes related to chronic diseases.
Agricultural Applications
There is potential for this compound to be used as a natural pesticide or growth enhancer due to its biological activity against certain plant pathogens. Research is ongoing to determine its efficacy and safety in agricultural settings.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of the compound revealed that it significantly reduced lipid peroxidation in vitro compared to controls. This suggests its potential role in preventing oxidative damage in cells .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 3: Estrogen Receptor Binding
Research assessing the estrogenic activity of the compound found that it binds effectively to estrogen receptors in MCF-7 cells. This binding was associated with increased expression of estrogen-responsive genes .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis can occur under acidic or basic conditions leading to the cleavage of ester bonds. This reaction can be represented as follows:
Oxidation
The presence of multiple hydroxyl groups makes this compound susceptible to oxidation reactions. For instance, phenolic hydroxyl groups can be oxidized to form quinones.
Reduction
Reduction reactions can convert ketones or aldehydes formed during oxidation back to their corresponding alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution Reactions
Nucleophilic substitution reactions may occur at positions where halides or other leaving groups are present.
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Research Findings on Biological Activity
Recent studies have indicated that derivatives of this compound exhibit various biological activities including:
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Antioxidant Properties : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
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Antimicrobial Activity : Research has demonstrated the effectiveness of this compound against various microbial strains.
The compound [(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate presents a rich area for further research due to its complex structure and potential therapeutic applications. Understanding its chemical reactions not only aids in synthetic chemistry but also enhances its applicability in pharmacological contexts.
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References
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PubChem Compound Database PubChem.
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MDPI Journal Article on Plant-Derived Phytochemicals MDPI.
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Chemical Synthesis and Characterization Studies Purdue University.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of glycosylated phenolic esters. Below is a structured comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Structural Impact on Bioactivity: The catechol groups in the target compound enhance its antioxidant capacity compared to methoxy-substituted analogs (e.g., martinoside, ). However, methoxy groups may improve metabolic stability . Glycosylation: The methyloxan unit in the target compound likely increases water solubility compared to non-glycosylated flavonoids (e.g., free quercetin) but may reduce membrane permeability .
Pharmacological Potential: The compound’s dual catechol moieties align with known antioxidants like rutin () but with a unique glycosylation pattern that could influence tissue targeting . highlights that polyphenols with high hydroxylation (e.g., 16 H-bond donors) exhibit diverse receptor interactions (e.g., estrogen, PPARγ), suggesting possible multitarget effects for the target compound .
Table 2: Physicochemical and ADMET Properties
Q & A
Basic: What analytical techniques are recommended for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and connectivity of hydroxyl, glycosidic, and ester groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via ESI-TOF or MALDI-TOF, particularly for glycosidic bond cleavage .
- X-ray Crystallography : If crystalline, resolve absolute configuration using single-crystal diffraction .
Basic: What synthetic strategies are optimal for constructing its glycosidic and ester linkages?
Methodological Answer:
- Orthogonal Protection : Protect hydroxyl groups with benzyl (Bn) or acetyl (Ac) groups during glycosylation to avoid side reactions. Use trichloroacetimidate or thioglycoside donors for stereoselective coupling .
- Esterification : Employ Steglich or Mitsunobu conditions for regioselective ester formation between the caffeoyl moiety and glycoside .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Cross-Validation : Compare in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Adjust force fields to account for solvent effects or flexible glycosidic conformers .
- Experimental Controls : Test analogs with modified hydroxyl or glycosyl groups to isolate pharmacophore contributions .
Advanced: What metabolic pathways are implicated in its degradation, and how can they be studied?
Methodological Answer:
- In Vitro Models : Use liver microsomes or HepG2 cells with LC-MS to identify phase I/II metabolites (e.g., methylated, sulfated, or glucuronidated derivatives) .
- Stable Isotope Tracing : Label the caffeoyl or glycosyl moiety with C to track metabolic fate via NMR or MS .
Advanced: How does its stability vary under physiological conditions (pH, temperature)?
Methodological Answer:
- Accelerated Degradation Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-DAD or LC-MS. Glycosidic bonds are prone to hydrolysis at low pH .
- Oxidative Stability : Expose to HO or OH radicals (via Fenton reaction) to simulate oxidative stress. Use aerosol mass spectrometry (AMS) for volatile byproduct detection .
Advanced: What advanced analytical methods detect low-abundance degradation products?
Methodological Answer:
- Ion Chromatography (IC) : Quantify polar degradation products (e.g., dihydroxyphenyl derivatives) .
- Online AMS + Offline IC : Combine real-time aerosol analysis with offline ion quantification for comprehensive profiling .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate glycosidic flexibility in aqueous environments (GROMACS/AMBER) to assess binding pocket accessibility .
- Docking Studies : Use AutoDock or Schrödinger to model interactions with catechol-O-methyltransferase (COMT) or antioxidant enzymes .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
Advanced: What in vivo models are suitable for studying its pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer intravenously/orally to Sprague-Dawley rats. Collect plasma at intervals for LC-MS/MS analysis of bioavailability and tissue distribution .
- Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .
Advanced: How can enzymatic hydrolysis of glycosidic bonds be optimized for structure-activity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
